molecular formula C12H13ClFNO3 B12843726 N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid

N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid

Cat. No.: B12843726
M. Wt: 273.69 g/mol
InChI Key: YESRGFCRGXHZOP-UHFFFAOYSA-N
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Description

N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid is a chemical compound of significant interest in specialized organic synthesis and pharmaceutical research. It is closely related to its ethyl ester derivative, which has a CAS Number of 141772-35-2 and a molecular formula of C14H17ClFNO3 . The structure incorporates a carbamic acid core, a fluorophenyl group, and a chlorocyclopentyloxy moiety, making it a potential intermediate or precursor for more complex molecules. The presence of the carbamic acid group is a key functional handle for further chemical transformations, allowing researchers to create amide or ester linkages. This compound may serve as a key building block in medicinal chemistry for the development of novel therapeutic agents. Its structural features suggest potential for use in creating enzyme inhibitors or receptor ligands, particularly in programs targeting specific cellular pathways. Researchers can utilize this compound to synthesize analogs for structure-activity relationship (SAR) studies or as a precursor to active pharmaceutical ingredients (APIs). The compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H13ClFNO3

Molecular Weight

273.69 g/mol

IUPAC Name

(4-chloro-5-cyclopentyloxy-2-fluorophenyl)carbamic acid

InChI

InChI=1S/C12H13ClFNO3/c13-8-5-9(14)10(15-12(16)17)6-11(8)18-7-3-1-2-4-7/h5-7,15H,1-4H2,(H,16,17)

InChI Key

YESRGFCRGXHZOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C(=C2)NC(=O)O)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-5-(cyclopentyloxy)-2-fluoroaniline with phosgene to form the corresponding isocyanate, which is then hydrolyzed to yield the carbamic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamic acid derivatives, while substitution reactions can produce a variety of substituted phenylcarbamic acids .

Scientific Research Applications

N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid with structurally or functionally related carbamic acid derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Compound Name Substituents/Functional Groups Key Applications Notable Properties References
This compound 4-Cl, 5-cyclopentyloxy, 2-F on phenyl ring Potential pharmaceutical intermediate (inferred) Enhanced lipophilicity due to cyclopentyloxy; halogenation may improve metabolic stability
Thiobencarb (Carbamic acid, diethylthio-, S-(p-chlorobenzyl) ester) Diethylthio group, p-chlorobenzyl ester Herbicide (rice paddies) High volatility; moderate water solubility; acts as a thiocarbamate herbicide
N-[3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl)phenyl]carbamic acid phenylmethyl ester 3-F, tetrazolyl-pyridinyl substituent Intermediate for Tedizolid (antibiotic) Fluorine enhances bioavailability; tetrazole improves target binding
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide 2-Cl-phenyl, sulfamoylphenyl, furan Not explicitly stated (likely pharmacological) Sulfonamide group enhances solubility; furan ring may influence π-π interactions

Key Structural and Functional Differences:

Fluorine at the 2-position may reduce metabolic degradation via electron-withdrawing effects, a feature shared with the Tedizolid intermediate . In contrast, Thiobencarb’s diethylthio group and ester linkage make it more volatile and suited for agricultural use .

Biological Activity: The Tedizolid intermediate’s tetrazolyl-pyridinyl group enables specific bacterial target binding, whereas the target compound’s cyclopentyloxy group may favor interactions with hydrophobic enzyme pockets .

Synthetic Routes :

  • Carbamic acids are often synthesized via reactions of amines with phosgene or CO₂ derivatives . The target compound’s halogenated aryl group may require regioselective substitution strategies, as seen in fluorinated intermediates like the Tedizolid precursor .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., cyclopentyloxy protons at δ 4.5–5.0 ppm; aromatic fluorine coupling in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calc. 353.77 g/mol for C₁₇H₁₇ClFNO₄) and fragmentation patterns .
  • IR Spectroscopy : Detect carbamic acid C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Basic: What physicochemical properties are critical for experimental design?

Methodological Answer :
Key properties include:

  • Solubility : Poor aqueous solubility (<1 mg/mL); use DMSO or DMF for stock solutions.
  • Stability : Degrades above 150°C; store at –20°C under inert atmosphere to prevent hydrolysis .
  • LogP : Predicted ~3.2 (ACD/Labs), indicating moderate lipophilicity for membrane permeability studies .

Advanced: How can mechanistic studies elucidate its herbicidal activity?

Q. Methodological Answer :

  • Target Identification : Use radiolabeled analogs (e.g., ¹⁴C-labeled compound) to study binding to acetolactate synthase (ALS), a common herbicidal target .
  • Enzyme Inhibition Assays : Measure IC₅₀ values via spectrophotometric detection of pyruvate formation in ALS inhibition assays .
  • Metabolic Profiling : LC-MS/MS identifies degradation products in plant tissues to assess bioactivation pathways .

Advanced: What computational strategies predict its interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use the InChI key (WKAJLWHPNIJUDZ-UHFFFAOYSA-N) to generate 3D conformers for docking into ALS (PDB: 1NZS). Focus on hydrogen bonding with Arg³⁰⁵ and hydrophobic interactions with the cyclopentyl group .
  • MD Simulations : Simulate binding stability (50 ns trajectories) in GROMACS to assess conformational flexibility of the fluorophenyl ring .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Q. Methodological Answer :

  • Reproducibility Checks : Validate protocols using standardized ALS inhibition assays across multiple labs .
  • Orthogonal Assays : Compare herbicidal efficacy in planta (e.g., Arabidopsis thaliana) with in vitro enzyme data to rule out off-target effects .
  • Meta-Analysis : Aggregate data from studies using similar substituents (e.g., 2-fluorophenyl analogs) to identify structure-activity trends .

Advanced: What strategies optimize stability in formulation studies?

Q. Methodological Answer :

  • pH Optimization : Stabilize carbamic acid by buffering formulations at pH 6–7 to minimize hydrolysis .
  • Lyophilization : Prepare freeze-dried powders with trehalose as a cryoprotectant for long-term storage .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

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